Ethyl (2R)-4,4-difluoropyrrolidine-2-carboxylate
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Overview
Description
Ethyl (2R)-4,4-difluoropyrrolidine-2-carboxylate is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two fluorine atoms at the 4-position of the pyrrolidine ring and an ethyl ester group at the 2-position. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-4,4-difluoropyrrolidine-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with a fluorinating agent to introduce the fluorine atoms at the desired positions. The esterification of the resulting difluoropyrrolidine with ethanol in the presence of an acid catalyst can then yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-4,4-difluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols.
Scientific Research Applications
Ethyl (2R)-4,4-difluoropyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl (2R)-4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The ester group can also undergo hydrolysis to release the active carboxylate form, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl (2R)-4,4-difluoropyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl (2R)-4-fluoropyrrolidine-2-carboxylate: This compound has only one fluorine atom, which may result in different reactivity and binding properties.
Ethyl (2R)-4,4-dichloropyrrolidine-2-carboxylate: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s chemical and biological properties.
Ethyl (2R)-4,4-difluoropyrrolidine-2-carboxamide: The amide derivative may exhibit different solubility and stability compared to the ester form.
The uniqueness of this compound lies in its specific stereochemistry and the presence of two fluorine atoms, which can enhance its reactivity and binding interactions in various applications.
Properties
IUPAC Name |
ethyl (2R)-4,4-difluoropyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c1-2-12-6(11)5-3-7(8,9)4-10-5/h5,10H,2-4H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLAUYQBQWITGW-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC(CN1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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